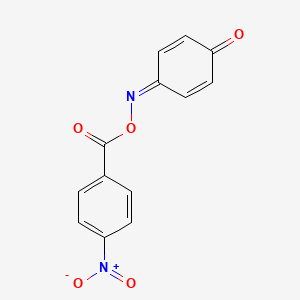

benzo-1,4-quinone O-(4-nitrobenzoyl)oxime

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

Benzo-1,4-quinone O-(4-nitrobenzoyl)oxime, also known as NQO1, is an enzyme that plays a crucial role in cellular defense against oxidative stress. It is involved in the detoxification of quinones, which are highly reactive and toxic compounds that can damage cellular components such as DNA, proteins, and lipids.

Wirkmechanismus

Benzo-1,4-quinone O-(4-nitrobenzoyl)oxime catalyzes the reduction of quinones to hydroquinones, which are less reactive and toxic. This reaction requires the transfer of electrons from NADH or NADPH to the quinone substrate. benzo-1,4-quinone O-(4-nitrobenzoyl)oxime can also directly reduce certain substrates, such as menadione and paraquat, by accepting electrons from NADH or NADPH. The reduction of quinones by benzo-1,4-quinone O-(4-nitrobenzoyl)oxime prevents the formation of ROS and the subsequent damage to cellular components.

Biochemical and Physiological Effects

benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been shown to have various biochemical and physiological effects. It is involved in the regulation of cellular redox balance and the maintenance of mitochondrial function. benzo-1,4-quinone O-(4-nitrobenzoyl)oxime also plays a role in the regulation of gene expression, particularly in response to oxidative stress. Furthermore, benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been implicated in the regulation of cell proliferation and apoptosis.

Vorteile Und Einschränkungen Für Laborexperimente

The advantages of using benzo-1,4-quinone O-(4-nitrobenzoyl)oxime in lab experiments include its well-characterized biochemical properties and its role in cellular defense against oxidative stress. benzo-1,4-quinone O-(4-nitrobenzoyl)oxime is also relatively easy to purify and can be expressed in various host cells. However, the limitations of using benzo-1,4-quinone O-(4-nitrobenzoyl)oxime include its susceptibility to degradation and its potential for nonspecific interactions with other cellular components.

Zukünftige Richtungen

For research on benzo-1,4-quinone O-(4-nitrobenzoyl)oxime include the development of benzo-1,4-quinone O-(4-nitrobenzoyl)oxime inhibitors for cancer therapy and the identification of novel substrates for benzo-1,4-quinone O-(4-nitrobenzoyl)oxime. Furthermore, the role of benzo-1,4-quinone O-(4-nitrobenzoyl)oxime in various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes, requires further investigation. In addition, the regulation of benzo-1,4-quinone O-(4-nitrobenzoyl)oxime expression and activity in response to oxidative stress and other stimuli needs to be elucidated.

Synthesemethoden

The synthesis method of benzo-1,4-quinone O-(4-nitrobenzoyl)oxime involves the expression of the benzo-1,4-quinone O-(4-nitrobenzoyl)oxime gene in a suitable host cell, followed by purification of the protein using chromatography techniques. The gene encoding benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been cloned and expressed in various systems, including Escherichia coli, insect cells, and mammalian cells. The recombinant protein can be purified using affinity chromatography, ion exchange chromatography, or size exclusion chromatography.

Wissenschaftliche Forschungsanwendungen

Benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been extensively studied for its role in cancer prevention and therapy. It has been shown to protect cells from oxidative stress-induced damage and to inhibit the formation of reactive oxygen species (ROS). benzo-1,4-quinone O-(4-nitrobenzoyl)oxime is also involved in the metabolism of various drugs and xenobiotics, making it a potential target for drug development. Furthermore, benzo-1,4-quinone O-(4-nitrobenzoyl)oxime has been implicated in various diseases, including Parkinson's disease, Alzheimer's disease, and diabetes.

Eigenschaften

IUPAC Name |

[(4-oxocyclohexa-2,5-dien-1-ylidene)amino] 4-nitrobenzoate |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H8N2O5/c16-12-7-3-10(4-8-12)14-20-13(17)9-1-5-11(6-2-9)15(18)19/h1-8H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XNYACFVTGPYCAF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=O)C=CC1=NOC(=O)C2=CC=C(C=C2)[N+](=O)[O-] |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H8N2O5 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

272.21 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[5-(2-biphenylyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791823.png)

![3-(4-chlorophenyl)-N-{[(2-methylphenyl)amino]carbonothioyl}acrylamide](/img/structure/B5791834.png)

![2-ethyl-N-[4-(5-phenyl-1,3,4-oxadiazol-2-yl)phenyl]butanamide](/img/structure/B5791838.png)

![4-[5-(2,4,5-trimethoxyphenyl)-1,2,4-oxadiazol-3-yl]pyridine](/img/structure/B5791854.png)

![ethyl 1-[4-(methoxycarbonyl)benzyl]-4-piperidinecarboxylate](/img/structure/B5791857.png)

![1-chloro-2-{[3-(2-nitrovinyl)phenoxy]methyl}benzene](/img/structure/B5791862.png)